4-Iodophenyl 3,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyl 3,4-difluorobenzoate is an organic compound with the molecular formula C₁₃H₇F₂IO₂ and a molecular weight of 360.09 g/mol . This compound is characterized by the presence of an iodophenyl group and a difluorobenzoate moiety, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 3,4-difluorobenzoate typically involves the esterification of 4-iodophenol with 3,4-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodophenyl 3,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Reduction: 4-Iodophenyl 3,4-difluorobenzyl alcohol.
Oxidation: 4-Iodophenyl 3,4-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyl 3,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodophenyl 3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the iodophenyl and difluorobenzoate groups contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodophenyl functionality.
3,4-Difluorobenzoic Acid: A compound with a similar difluorobenzoate moiety.
4-Iodobenzoic Acid: Another iodophenyl derivative with a carboxylic acid group.
Uniqueness
4-Iodophenyl 3,4-difluorobenzoate is unique due to the combination of both iodophenyl and difluorobenzoate groups in a single molecule. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C13H7F2IO2 |
---|---|
Molekulargewicht |
360.09 g/mol |
IUPAC-Name |
(4-iodophenyl) 3,4-difluorobenzoate |
InChI |
InChI=1S/C13H7F2IO2/c14-11-6-1-8(7-12(11)15)13(17)18-10-4-2-9(16)3-5-10/h1-7H |
InChI-Schlüssel |
RTXRSAQSTUURRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C=C2)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.